Ethyl propenyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Solvent: Ethyl propenyl ether possesses some solvent properties, but its flammability and irritant nature make it a poor choice for most laboratory applications. Safer and more versatile alternatives are readily available.

- Organic Synthesis: Due to the presence of an ether functional group and a double bond, ethyl propenyl ether could potentially be used as a starting material for organic synthesis. However, its reactivity can be challenging to control, and other more readily available starting materials are typically preferred.

- Toxicity Studies: Some limited animal studies have been conducted on the inhalation toxicity of ethyl propenyl ether's close relative, ethyl vinyl ether []. These studies aimed to assess the effects of repeated exposure, but the chosen concentrations were high enough to induce a mild anesthetic effect, limiting the generalizability of the findings.

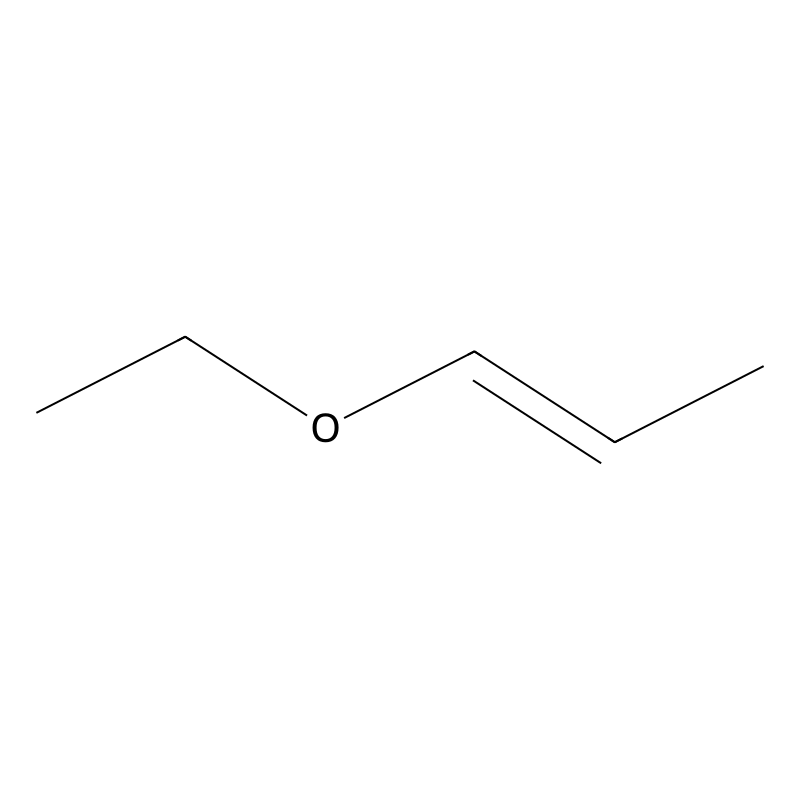

Ethyl propenyl ether, also known as cis-1-propenyl ethyl ether, is an organic compound with the molecular formula and a molecular weight of approximately 86.1323 g/mol. It exists as a colorless liquid that is highly flammable and can cause skin irritation upon contact . The compound is characterized by the presence of an ether functional group, which contributes to its reactivity and potential applications in various chemical processes.

The biological activity of ethyl propenyl ether has been linked to its toxicological properties. It is classified as a hazardous substance due to its potential to cause acute health effects upon exposure. The compound is known to be irritating to the skin and eyes, and inhalation of its vapors may lead to respiratory issues . Further studies are required to fully elucidate its biological mechanisms and potential therapeutic applications.

Ethyl propenyl ether can be synthesized through various methods, including:

- Alkylation Reactions: These involve the reaction of propenol with ethyl halides under acidic or basic conditions.

- Dehydration of Alcohols: Dehydrating a mixture of ethanol and propylene can yield ethyl propenyl ether.

- Radical Initiated Reactions: Using radical initiators to promote the reaction between ethylene and alcohols can also produce this compound.

These methods highlight the versatility in synthesizing ethyl propenyl ether while emphasizing the importance of controlling reaction conditions to achieve desired yields.

Ethyl propenyl ether finds applications in several areas:

- Chemical Intermediate: It serves as a precursor for various organic syntheses, particularly in the production of pharmaceuticals and agrochemicals.

- Solvent: Due to its solvent properties, it is used in formulations requiring non-polar solvents.

- Flavors and Fragrances: Its unique odor profile makes it suitable for use in flavoring agents and perfumes.

The compound's reactivity allows it to be utilized in diverse chemical processes across different industries.

Studies on the interactions of ethyl propenyl ether with other chemical species have revealed important insights into its reactivity. For example, research has focused on its reactions with hydroxyl radicals, which are prevalent in atmospheric chemistry. These studies help understand how ethyl propenyl ether behaves under various environmental conditions and contribute to modeling its fate in atmospheric processes .

Ethyl propenyl ether shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl propyl ether | More saturated; less reactive due to lack of double bond | |

| Propylene oxide | Cyclic structure; used primarily as an epoxide | |

| Methyl vinyl ether | Similar reactivity; used in polymer synthesis |

Ethyl propenyl ether's distinguishing feature is its unsaturation (double bond), which imparts unique reactivity compared to fully saturated ethers like ethyl propyl ether. This unsaturation allows for participation in addition reactions that saturated analogs cannot undergo.